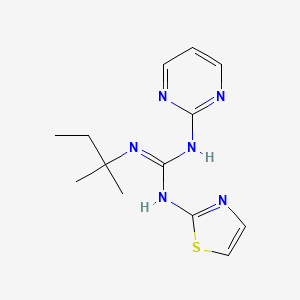
2,3-Diethyl-2-propyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-2-propyloxane: is an organic compound belonging to the class of branched alkanes It is characterized by its unique structure, which includes two ethyl groups and one propyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-propyloxane can be achieved through several methods. One common approach involves the alkylation of oxane derivatives with ethyl and propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane ring, allowing it to react with the alkyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-2-propyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine under UV light.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Diethyl-2-propyloxane has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of branched alkanes and their derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-2-propyloxane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
2,3-Dimethylbutane: A branched alkane with two methyl groups attached to a butane chain.
2,3-Diethylbutane: A branched alkane with two ethyl groups attached to a butane chain.
2,3-Dimethylpentane: A branched alkane with two methyl groups attached to a pentane chain.
Uniqueness: 2,3-Diethyl-2-propyloxane is unique due to its oxane ring structure combined with ethyl and propyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
66989-47-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,3-diethyl-2-propyloxane |
InChI |
InChI=1S/C12H24O/c1-4-9-12(6-3)11(5-2)8-7-10-13-12/h11H,4-10H2,1-3H3 |
InChI Key |
YEZDXLHEYHYFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(CCCO1)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


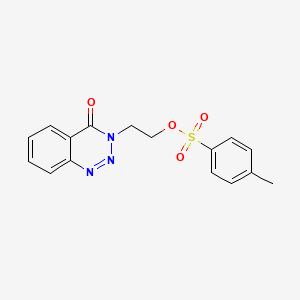
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)

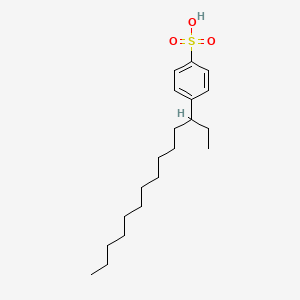
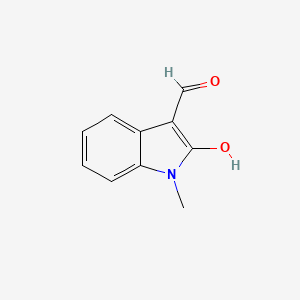
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
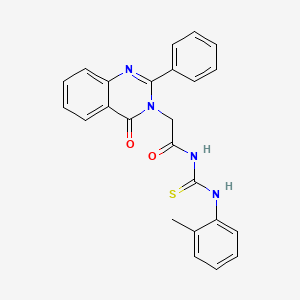
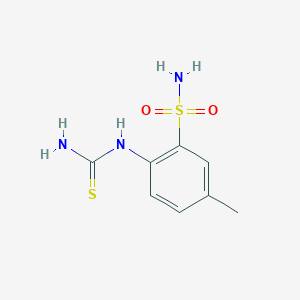
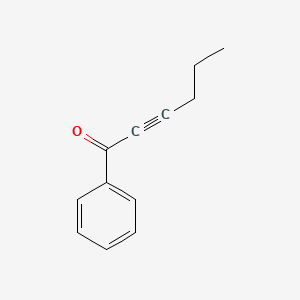
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
